2-Hydrazino-nicotinic acid
Overview
Description
2-Hydrazino-nicotinic acid is a natural product found in Magnolia kobus with data available.
Scientific Research Applications
Receptor Identification and Lipid Regulation
2-Hydrazino-nicotinic acid, a derivative of nicotinic acid, plays a significant role in cardiovascular health. Notably, it has been instrumental in the identification of receptors related to nicotinic acid. Research has identified the G protein-coupled receptor HM74 as a low-affinity receptor for nicotinic acid, facilitating the discovery of superior drug molecules to treat dyslipidemia (Wise et al., 2003). Similarly, HM74A, identified in follow-up bioinformatics searches, acts as a high-affinity receptor for nicotinic acid and related compounds, highlighting its potential in developing new dyslipidemia treatments (Tunaru et al., 2003).
Cardiovascular Disease and Atherosclerosis
Nicotinic acid has been used to reduce the progression of atherosclerosis, with its receptor GPR109A expressed by immune cells playing a crucial role. This effect is independent of lipid-modifying actions, underscoring the potential for nicotinic acid derivatives in treating cardiovascular diseases (Lukasova et al., 2011).
Pharmacological Effects Beyond Lipid Regulation
Nicotinic acid exerts effects beyond lipid regulation, with potential implications for treating inflammatory diseases like multiple sclerosis or psoriasis. This broader pharmacological impact is partly mediated through its receptor on immune cells and effects on the vascular endothelium (Lukasova et al., 2011).
Radiopharmaceutical Applications
In the realm of radiopharmaceuticals, this compound derivatives have been synthesized for labeling biomolecules. This application in technetium-tricarbonyl technology demonstrates the compound's versatility, particularly in medical imaging and diagnostics (Baidoo et al., 2001).
Mechanism of Action
Target of Action
2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include enzymes involved in redox reactions .
Mode of Action
It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, this compound may share similar mechanisms of action.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .
Pharmacokinetics
It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of this compound may be similar.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydrazinylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVLYJVVCABBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?
A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies this compound as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.
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